2,5-Dimethyl-1-phenylphospholane
Description
Structure
3D Structure
Properties
CAS No. |
40358-68-7 |
|---|---|
Molecular Formula |
C12H17P |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2,5-dimethyl-1-phenylphospholane |
InChI |
InChI=1S/C12H17P/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
InChI Key |
GAEIPHYVQAKDSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(P1C2=CC=CC=C2)C |
Origin of Product |
United States |
Stereochemical Aspects and Conformational Analysis of 2,5 Dimethyl 1 Phenylphospholane
Stereogenic Centers and Configurational Stability of the Phospholane (B1222863) Ring
The 2,5-Dimethyl-1-phenylphospholane molecule possesses multiple stereogenic centers which are fundamental to its chirality. The carbon atoms at the 2 and 5 positions of the phospholane ring are chiral centers, a result of being substituted with methyl groups. This gives rise to cis and trans diastereomers. In addition to these carbon centers, the phosphorus atom itself is a stereocenter due to its pyramidal geometry and the presence of three different substituents (the phenyl group, and the two carbon atoms of the ring) and a lone pair of electrons.
The combination of these stereocenters results in several possible stereoisomers. For instance, the (2S,5S) and (2R,5R) configurations are a pair of enantiomers corresponding to the trans isomer, while the (2R,5S) form is a meso compound for the cis isomer. The configurational stability of the phospholane ring is a crucial factor for its use in stereoselective synthesis. Unlike amines, which undergo rapid pyramidal inversion at the nitrogen atom at room temperature, phosphines like this compound exhibit a much higher barrier to inversion at the phosphorus atom. wikipedia.org This high inversion barrier means that P-chiral phosphines are configurationally stable and can be isolated as single enantiomers without rapid racemization. wikipedia.org
However, the stereochemistry of the phospholane ring can be compromised during certain chemical transformations. For example, studies on the protonation and ring-opening of phosphiranes to form phospholanes have shown that the process can lead to a loss of stereochemical information at both the phosphorus and carbon centers, resulting in a racemic mixture. nih.govacs.org The stability of the stereocenters is therefore dependent on the reaction conditions and pathways involved in the synthesis or modification of the phospholane ring. acs.org
Impact of Substitution Patterns on Chiral Induction and Ligand Performance
The substitution pattern on the phospholane ring has a profound impact on its performance as a ligand in asymmetric catalysis. The methyl groups at the C2 and C5 positions, along with the phenyl group on the phosphorus atom, create a specific chiral environment around the metal center to which the ligand coordinates. This environment dictates the stereochemical outcome of the catalytic reaction.
The substituents control the steric bulk and electronic properties of the ligand. The phenyl group on the phosphorus atom influences the ligand's electronic properties through inductive and resonance effects, which in turn affects the metal-ligand bond strength and the catalytic activity. The methyl groups at the C2 and C5 positions are crucial for creating a rigid and well-defined chiral pocket. In bidentate ligand systems derived from phospholanes, such as DuPhos and BPE, the substituents on the phospholane ring effectively shield certain quadrants around the coordinated metal, forcing the substrate to approach from a specific direction and leading to high enantioselectivity.
Conformational Flexibility and Rigidity in Monodentate and Bidentate Systems
The effectiveness of a chiral ligand is often a balance between conformational rigidity and a degree of flexibility. This compound can act as a monodentate ligand, binding to a metal center through the lone pair on the single phosphorus atom. alfachemic.com In this form, the five-membered phospholane ring possesses a degree of conformational flexibility, typically adopting an envelope or twist conformation.
However, for many applications in asymmetric catalysis, monodentate ligands are incorporated into bidentate structures. sigmaaldrich.com Bidentate ligands, or diphosphines, contain two phosphine (B1218219) donors linked by a backbone. sigmaaldrich.com When two this compound units are linked, for example by an ethane (B1197151) bridge between the phosphorus atoms, a bidentate ligand is formed. This chelation to a metal center significantly reduces the conformational freedom of the system. csbsju.edu The formation of a chelate ring with the metal introduces conformational rigidity, which is highly desirable in asymmetric catalysis as it leads to a more predictable and well-defined catalyst structure. csbsju.edu This rigidity helps to effectively transmit the chiral information from the ligand to the substrate during the catalytic cycle.
The nature of the backbone connecting the two phospholane units in a bidentate system also plays a critical role. A short and rigid backbone, like the ethane bridge in BPE-type ligands, constrains the geometry of the resulting metal complex, which is often key to achieving high enantioselectivity. sigmaaldrich.com In contrast, a more flexible backbone could allow the ligand to coordinate in various ways, potentially leading to lower selectivity. The design of both monodentate and bidentate phospholane systems therefore carefully considers the balance between flexibility and rigidity to optimize catalytic outcomes. rug.nl
Inversion at Phosphorus in Phospholane Derivatives
Pyramidal inversion is a process where a pyramidal molecule, like a phosphine, "turns inside out" through a planar transition state. wikipedia.org For phosphine derivatives, this process has a significantly higher energy barrier compared to analogous amines. wikipedia.orgstackexchange.com The inversion barrier for phosphine (PH₃) is approximately 132 kJ/mol, whereas for ammonia (B1221849) (NH₃) it is only 24.2 kJ/mol. wikipedia.org This high barrier is the reason for the configurational stability of P-chiral phosphines at room temperature. wikipedia.org
The energy barrier for inversion in phospholane derivatives is influenced by several factors, including the nature of the substituents on the phosphorus atom and the strain of the ring system. researchgate.netresearchgate.net Electron-withdrawing groups attached to the phosphorus can lower the inversion barrier, while bulky substituents can either increase or decrease it depending on the specific steric interactions in the pyramidal ground state versus the planar transition state. Ring strain in small heterocycles can also significantly affect the barrier height. researchgate.net
Studies have shown that the inversion barrier can be influenced by external factors. For instance, the coordination of a Lewis acid to a proximate site on a phosphine-containing macrocycle can lower the barrier to pyramidal inversion at the phosphorus atom. nih.gov In one study, the barriers to inversion for aluminum and gallium complexes were found to be 2-3 kcal/mol lower than for the metal-free protonated ligand. nih.gov This facilitation of inversion is attributed to the organization of the transition state by the metal center. nih.gov While generally high, the inversion barrier is not insurmountable, and thermal epimerization at phosphorus can occur at elevated temperatures. researchgate.net
Below is a table comparing the calculated inversion barriers for phosphine and related compounds, illustrating the high configurational stability of the phosphorus center.
| Compound | Inversion Barrier (kcal/mol) |
| Ammonia (NH₃) | 5.8 |
| Phosphine (PH₃) | 31.5 |
| Trivinylphosphine | 21.0 |
| Phosphole | 17.1 |
| Phosphocyclopropene | 85.1 |
| Data sourced from various computational studies. wikipedia.orgresearchgate.net |
Coordination Chemistry of 2,5 Dimethyl 1 Phenylphospholane with Transition Metals
Ligand Characteristics: σ-Donation and Steric Properties
The coordinating ability of a phosphine (B1218219) ligand is primarily defined by its electronic and steric properties. The electronic nature is often quantified by the Tolman Electronic Parameter (TEP), which is determined from the C-O stretching frequency of a [LNi(CO)₃] complex. acs.orgwikipedia.org A lower TEP value indicates a stronger σ-donating ability of the phosphine ligand. acs.orgwikipedia.org The steric bulk of a phosphine ligand is described by its cone angle, a measure of the solid angle occupied by the ligand at a defined distance from the phosphorus atom. nih.gov
Table 1: General Comparison of Phosphine Ligand Properties
| Ligand Type | Typical TEP (cm⁻¹) | Typical Cone Angle (°) | General Characteristics |
| Alkylphosphines | Low | Variable | Strong σ-donors |
| Arylphosphines | Moderate | Variable | Moderate σ-donors, π-acceptor capabilities |
| Phosphites | High | Variable | Weaker σ-donors, strong π-acceptors |
| Phospholanes | Low to Moderate | Moderate to High | Generally strong σ-donors, steric bulk tunable by substitution |
Note: This table presents generalized trends. Specific values for 2,5-Dimethyl-1-phenylphospholane are not available in the cited literature and would require experimental determination or computational modeling.
Formation of Mononuclear and Dinuclear Metal Complexes
This compound can coordinate to a variety of transition metals, leading to the formation of both mononuclear and dinuclear complexes. The specific structure adopted is influenced by the metal center, the other ligands present, and the reaction conditions.
The reaction of chiral phosphine ligands with rhodium precursors is a common method for synthesizing catalysts for asymmetric reactions. nih.gov While specific studies on the synthesis of rhodium(II) complexes with this compound are not detailed in the available literature, general principles of rhodium-phosphine coordination chemistry can be applied. The synthesis would typically involve the reaction of a suitable rhodium(II) precursor, such as rhodium(II) acetate, with the phosphine ligand.
Given that this compound is a chiral ligand, its coordination to a metal center can result in the formation of diastereomers if another chiral element is present in the complex or if multiple phosphine ligands coordinate. The relative stability and formation ratio of these diastereomers are influenced by steric interactions between the ligands. nih.gov The selective formation of a particular diastereomer is often a key goal in the design of asymmetric catalysts.
Molybdenum carbonyl complexes are versatile starting materials for the synthesis of a wide range of organometallic compounds. odinity.comacs.org The reaction of a phosphine ligand with a molybdenum carbonyl precursor, such as Mo(CO)₆, typically results in the substitution of one or more carbonyl ligands. odinity.comepa.gov The extent of substitution is influenced by the reaction conditions and the steric and electronic properties of the phosphine ligand.
For this compound, it is expected to form complexes of the type [Mo(CO)₅(L)] and [Mo(CO)₄(L)₂] (where L is the phospholane (B1222863) ligand). The resulting complexes would likely exhibit distorted octahedral geometry. nih.gov The infrared stretching frequencies of the remaining carbonyl ligands can provide further insight into the electronic properties of the coordinated phospholane. odinity.com
Copper(I) complexes with phosphine ligands are of significant interest due to their potential applications in luminescent materials. acs.orgnih.govrsc.orgrsc.org The coordination of phosphine ligands to copper(I) centers can lead to the formation of mononuclear or dinuclear complexes with interesting photophysical properties. acs.orgnih.gov
Table 2: Luminescence Data for Representative Copper(I)-Phosphine Complexes
| Complex | Emission Max (nm) | Quantum Yield (%) | Reference |
| [Cu((R,R)-i-Pr-DuPhos)(μ-I)]₂ | Yellow-green emission | Not specified | acs.org |
| [Cu(dmp)(dppp)]PF₆ | Varies with solvent | Not specified | nih.gov |
| (PNNP)Cu₂I₂ | Not specified | 94 | rsc.org |
Note: This table includes data for related copper(I)-phosphine complexes to illustrate the general properties. "dmp" is 2,9-dimethyl-1,10-phenanthroline, "dppp" is 1,3-bis(diphenylphosphino)propane, and "PNNP" is a specific tetradentate ligand.
Palladium complexes with phosphine ligands are widely used as catalysts in a variety of cross-coupling reactions. The synthesis of palladium(II) complexes with monodentate phosphine ligands can be achieved by reacting a suitable palladium(II) precursor, such as [PdCl₂(COD)] (COD = 1,5-cyclooctadiene), with the phosphine ligand. nih.govmdpi.com The resulting complexes often adopt a square-planar geometry.
The coordination of this compound to a palladium(II) center would be expected to yield stable complexes. The specific structure and reactivity of these complexes would be influenced by the stoichiometry of the reaction and the nature of the other ligands present. For instance, the reaction with two equivalents of the phosphine ligand could lead to the formation of a bis(phosphine)palladium(II) complex.
Silver(I) Complexes: Metallamacrocycles and Polymeric Architectures
The interaction of phosphine ligands with silver(I) salts is a well-established route to a variety of supramolecular structures, including metallamacrocycles and coordination polymers. acs.orgnih.gov The formation of these architectures is influenced by factors such as the nature of the phosphine ligand, the counter-anion of the silver salt, and the stoichiometry of the reactants. acs.orgnih.gov
In the context of diphosphine ligands, the flexibility of the linker between the phosphorus atoms plays a crucial role in determining the final structure. Rigid diphosphines often lead to the formation of linear polymers, whereas ligands with longer, more flexible spacers can self-assemble into more complex structures like puckered sheets composed of large macrocycles. nih.govacs.org While specific studies detailing the formation of metallamacrocycles and polymeric chains with monomeric this compound are not extensively documented in the available literature, the general principles of phosphine-silver(I) coordination suggest that this ligand would readily participate in the formation of such assemblies. The lone pair of electrons on the phosphorus atom makes it an effective donor for the soft Lewis acidic silver(I) ion.
The combination of the phenyl group and the chiral dimethyl-substituted phospholane ring in this compound would influence the packing of these supramolecular structures, potentially leading to novel polymeric motifs. The chirality of the ligand can be expected to induce a preferred helical twist in the polymeric chains or specific conformations in the metallamacrocycles.
Zerovalent Nickel Complexes
The synthesis of zerovalent nickel [Ni(0)] phosphine complexes is of significant interest due to their applications in catalysis. capes.gov.bracs.orgethernet.edu.etscribd.com These complexes are typically prepared by the reduction of a Ni(II) salt in the presence of the phosphine ligand or by ligand exchange reactions with a pre-existing Ni(0) source, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂]. rsc.orgacs.org
The reaction of phosphine ligands with Ni(II) precursors can sometimes lead to spontaneous reduction of the nickel center to Ni(0), as has been observed with certain pyridyl-phosphine ligands. rsc.org Spectroscopic techniques such as NMR are crucial for characterizing the resulting Ni(0) complexes. rsc.org
Investigation of Metal-Ligand Interactions and Coordination Geometries
The interaction between a metal and a phosphine ligand is a combination of σ-donation from the phosphorus lone pair to an empty metal orbital and π-back-donation from a filled metal d-orbital to a vacant σ*-orbital of the P-C bonds. A comprehensive analysis of these interactions can be achieved through computational methods like ETS-NOCV (Extended Transition State-Natural Orbitals for Chemical Valence) and QTAIM (Quantum Theory of Atoms in Molecules). nih.gov These methods provide insights into the electronic structures and the nature of donor-acceptor interactions within the complexes. nih.gov
For instance, in nickel-phosphine complexes, the back-donation from the metal to the ligand is often stronger than the σ-donation from the ligand to the metal. nih.gov The coordination geometry around the metal center is dictated by the electronic configuration of the metal ion and the steric and electronic properties of the ligands. Silver(I) complexes with phosphines can exhibit a range of coordination numbers and geometries, often leading to the formation of polynuclear structures. nih.govnih.gov Similarly, nickel complexes can adopt various geometries depending on the oxidation state and the nature of the coordinated ligands. researchgate.net
Influence of Ligand Chirality on Metal Complex Architecture
The use of chiral ligands is a cornerstone of asymmetric catalysis and the construction of chiral supramolecular architectures. nih.govbohrium.com The inherent chirality of a ligand like this compound can profoundly influence the three-dimensional structure of the resulting metal complex. This influence can manifest in several ways:
Induction of Chirality at the Metal Center: The coordination of a chiral phosphine to a metal can create a stereogenic metal center. bohrium.com
Diastereoselective Formation of Complexes: When a chiral ligand coordinates to a metal, it can lead to the preferential formation of one diastereomer over another.
Helical Supramolecular Structures: The chirality of the ligand can direct the self-assembly process to form helical coordination polymers or metallamacrocycles with a specific handedness. nih.gov
Chiral Recognition: Chiral metal complexes can be used for the recognition and separation of other chiral molecules.
Applications in Asymmetric Catalysis
Asymmetric Hydrogenation Reactions
Iridium-Catalyzed Asymmetric Hydrogenation
Iridium-catalyzed asymmetric hydrogenation has emerged as a powerful tool, especially for the reduction of less functionalized or sterically hindered olefins and imines. ub.edursc.org Catalysts for these reactions often employ P,N-ligands such as phosphinooxazolines (PHOX) or other specialized phosphines. ub.edursc.org The surveyed literature does not indicate that 2,5-dimethyl-1-phenylphospholane or its derivatives have been applied as ligands in iridium-catalyzed hydrogenation reactions.
Ligand Design Principles for High Enantioselectivity in Hydrogenation
The high degree of enantioselectivity achieved with ligands containing the this compound moiety can be attributed to specific design principles. The chirality of the ligand creates an asymmetric environment around the metal center, which dictates the facial selectivity of hydrogen addition to the prochiral substrate. nih.gov
For the C1-symmetric ligand 1,2-C6H4(PPh2)((R,R)-2,5-dimethylphospholanyl), the excellent performance is rationalized by its specific stereochemical and conformational properties. nih.govbris.ac.uk A key design feature is the rigidity of the phenylene backbone, which leads to a more effective transfer of asymmetry compared to more flexible backbones. nih.gov
The stereochemical outcome of the hydrogenation can be predicted using a quadrant diagram. The crystal structure of the related platinum complex reveals that the phenyl groups on the phosphorus atoms and the methyl groups on the phospholane (B1222863) ring effectively block specific quadrants around the metal center. nih.govbris.ac.uk It is proposed that the substrate binds to the rhodium center in the least sterically congested orientation. This sterically-driven substrate coordination is the primary factor determining the configuration of the final product, allowing for rational ligand design and prediction of the enantiomeric outcome. nih.govbris.ac.uk
Asymmetric Cyclization Reactions
Asymmetric cyclization reactions are powerful methods for constructing cyclic molecules with controlled stereochemistry, which are common motifs in biologically active compounds and pharmaceuticals. The use of chiral ligands to control the enantioselectivity of these metal-catalyzed transformations is a cornerstone of modern synthetic chemistry.
Cyclopropanation of Diazo Compounds
The formation of cyclopropanes via the reaction of olefins with diazo compounds is a significant transformation in organic synthesis. While various chiral phosphine (B1218219) ligands have been employed in metal-catalyzed asymmetric versions of this reaction, the application of this compound as a controlling ligand for this specific purpose is not extensively documented in scientific literature.
Cyclization of ω-Formyl-1,3-dienes with Silanes (Hydrosilylation)
A notable application of this compound is in the nickel(0)-catalyzed asymmetric cyclization of ω-formyl-1,3-dienes in the presence of silanes. nih.gov In this transformation, the monodentate chiral ligand (2R,5R)-2,5-dimethyl-1-phenylphospholane has been successfully used to synthesize five- and six-membered carbocycles and pyrrolidine (B122466) derivatives with high enantiomeric excess (ee). nih.gov
The reaction's outcome is significantly influenced by the choice of silane (B1218182) and solvent. Research has shown that using different silanes can lead to different isomeric products. For instance, the reaction can proceed via two proposed mechanistic pathways: one involving a π-allylnickel intermediate that produces a cyclized product with an internal olefin, and another involving a σ-bond metathesis that yields a product with a terminal olefin. nih.gov The dominant pathway and thus the product structure depend on the specific silane and reaction conditions used. nih.gov
In the cyclization of a specific ω-formyl-1,3-diene, enantiomeric excesses of up to 86% have been achieved. nih.gov The use of polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN) at low temperatures was found to be beneficial, improving both the yield and the enantioselectivity of the desired cyclized products. nih.gov For example, the reaction of a diene substrate in DMF at -20 °C using phenyldimethylsilane (Ph2MeSiH) yielded the desired product with an 86% ee. nih.gov
| Substrate | Silane | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| ω-Formyl-1,3-diene | (EtO)3SiH | CH3CN | -30 | 83 | 73 | nih.gov |
| ω-Formyl-1,3-diene | (EtO)3SiH | DMF | -30 | 60 | 73 | nih.gov |
| ω-Formyl-1,3-diene | Ph2MeSiH | Toluene | 0 | 92 | 78 | nih.gov |
| ω-Formyl-1,3-diene | Ph2MeSiH | DMF | -20 | 58 | 86 | nih.gov |
Other Enantioselective Transformations
Beyond cyclization reactions, chiral phosphines are employed in a wide array of other enantioselective processes. These reactions leverage the ability of the chiral ligand to create a specific asymmetric environment around a metal center, thereby directing the stereochemical outcome of the transformation.
Allylic Amination
Palladium-catalyzed asymmetric allylic amination is a key method for forming chiral C-N bonds. This reaction has been extensively studied with a diverse range of chiral phosphine ligands. However, a specific application of this compound in this transformation is not prominently reported in the existing chemical literature.
Alternating Copolymerization
The synthesis of functionalized polyolefins through the alternating copolymerization of olefins with polar monomers is an area of intense research, with late-transition metal catalysts, particularly those based on nickel and palladium, playing a crucial role. While many phosphine-based ligands have been developed for this purpose, the use of this compound in catalyzing such alternating copolymerizations has not been specifically detailed.
Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, often catalyzed by a nucleophilic tertiary amine or a phosphine. mdpi.comnih.gov The development of asymmetric versions of this reaction using chiral catalysts is of significant interest. mdpi.comacs.org Although chiral phosphines are a known class of catalysts for this transformation, specific studies detailing the performance of this compound in the asymmetric Baylis-Hillman reaction are not found in the literature.
Mechanistic Investigations and Computational Studies
Elucidation of Catalytic Cycles and Intermediates
The catalytic cycle of metal complexes incorporating 2,5-dimethyl-1-phenylphospholane is crucial for understanding its role in asymmetric synthesis. In many reactions, particularly those catalyzed by palladium, the catalytically active species is often a Pd(0)-monophosphine complex. nih.gov The cycle typically involves the coordination of the phosphine (B1218219) ligand to the metal center, followed by the binding of the substrates.
For instance, in palladium-catalyzed asymmetric allylic alkylation (AAA), a well-established mechanism involves the formation of a π-allyl-palladium intermediate. nih.gov Spectroscopic analyses, such as NMR, have been instrumental in identifying key intermediates. For example, studies on related phosphine ligands have shown the formation of [Pd(η³-C₃H₅)(κ-(P,O)L)]⁺ species, indicating coordination through both the phosphorus and another heteroatom if present. nih.gov In the case of this compound, which acts as a monodentate ligand, the formation of a C₂-symmetrical bis-phosphine complex can be the catalytically active species responsible for high enantioselectivity. nih.gov
In hydroformylation reactions, typically catalyzed by rhodium, phosphine-modified catalysts like HCo(CO)₃(PR₃) have been proposed. acs.org The phosphine ligand enhances catalyst stability at lower pressures. acs.org The general mechanism for hydroformylation involves the conversion of alkenes and syngas into aldehydes. acs.orgslideshare.net While specific intermediates for this compound in this context are not extensively detailed in the provided results, the general principles of phosphine-modified hydroformylation catalysis apply. acs.orgresearchgate.net
Role of Ligand Structure in Chiral Induction and Selectivity
The C₂-symmetry of ligands like (R,R)- or (S,S)-2,5-dimethyl-1-phenylphospholane is a key feature that simplifies the number of possible isomeric metal complexes and diastereomeric transition states, which can lead to higher enantioselectivity. pnas.org This design principle aims to eliminate less selective reaction pathways. pnas.org
The steric and electronic properties of the phospholane (B1222863) ring and the phenyl group are critical in creating a well-defined chiral pocket around the metal center. This chiral environment dictates the facial selectivity of the incoming substrate, leading to the preferential formation of one enantiomer. In palladium-catalyzed allylic substitutions, the different trans-influence of electronically dissimilar heteroatoms in P,N-ligands can lead to effective electronic discrimination of the allylic termini. pnas.orgpnas.org While this compound is a P,P-type ligand when used in a bis-phosphine complex, the principles of steric and electronic differentiation are still relevant. pnas.org
The effectiveness of chiral induction has been demonstrated in various reactions. For example, rhodium complexes of C₁-symmetric 2,5-dimethylphospholane-diphenylphosphines have shown high efficiency in the asymmetric hydrogenation of acrylic esters and enamides. nih.gov The stereochemical outcome can often be predicted using a quadrant diagram, which models the steric congestion around the metal center. nih.gov The rigidity of the phospholane backbone, compared to more flexible backbones, can contribute to higher asymmetric induction. nih.gov
Density Functional Theory (DFT) Calculations for Reactivity and Stereocontrol
Density Functional Theory (DFT) has become an indispensable tool for understanding the reactivity and stereocontrol in asymmetric catalysis. nih.govresearchgate.net DFT calculations allow for the optimization of geometries of reactants, transition states, and products, providing insights into the energetics of the reaction pathway. researchgate.net
For phosphine-catalyzed reactions, DFT can be used to model the interaction between the ligand-metal complex and the substrate. This can reveal the origins of stereoselectivity by comparing the energies of the diastereomeric transition states leading to the different enantiomers. For example, in the stereocontrolled synthesis of β-lactams, distortion/interaction analysis showed that high trans-stereoselectivity was due to a higher distortion energy of the cis-fumaramide conformation enforced by a rotaxane. nih.gov
Computational studies on related phosphine ligands have provided insights into the disproportionation pathways of α-hydrogen nitroxides, attributing their stability to a combination of steric and stereoelectronic effects. weizmann.ac.il While specific DFT studies on this compound were not found in the search results, the application of these computational methods would be invaluable in elucidating the subtle electronic and steric effects that govern its catalytic performance. researchgate.netmit.edu
Analysis of Potential Energy Surfaces for Reaction Mechanisms
The potential energy surface (PES) provides a comprehensive picture of a chemical reaction, mapping the energy of the system as a function of the geometric coordinates of the atoms. nih.govwayne.edu Minima on the PES correspond to stable species like reactants and products, while saddle points represent transition states. researchgate.net
Analyzing the PES for a reaction catalyzed by a this compound-metal complex can reveal the lowest energy reaction pathway and the rate-determining step. researchgate.net Methods like Intrinsic Reaction Coordinate (IRC) calculations are used to connect a transition state to its corresponding reactant and product minima, confirming the reaction pathway. researchgate.net
For example, in a study of a calcium-catalyzed hydrocyanation, DFT computations, including analysis of the PES, showed that the catalyst recovery step was endothermic and slow. beilstein-journals.org This type of analysis provides crucial information for optimizing reaction conditions. The study of potential energy surfaces is central to applying electronic structure methods to understand molecular reactivity. nih.govwayne.edu Though specific PES analyses for this compound were not detailed in the provided results, this approach is fundamental to a deep mechanistic understanding of its catalytic applications. nih.govwayne.eduresearchgate.net
Advanced Characterization Techniques in Phospholane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Structural Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of 2,5-Dimethyl-1-phenylphospholane. By analyzing the spectra of different nuclei (¹H, ¹³C, and ³¹P), detailed information about the molecule's connectivity and spatial arrangement can be obtained.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and type of hydrogen atoms present in the molecule. For this compound, distinct signals are expected for the methyl protons, the methine protons at the chiral centers (C2 and C5), the methylene (B1212753) protons of the phospholane (B1222863) ring, and the protons of the phenyl group. The chemical shifts and coupling patterns are sensitive to the stereochemistry of the molecule, allowing for the differentiation between cis and trans isomers.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Signals for the methyl carbons, the C2 and C5 carbons, the other ring carbons, and the phenyl carbons can be assigned. The chemical shifts in ¹³C NMR are also influenced by the stereoisomeric form of the phospholane.
³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly powerful for studying phosphine (B1218219) ligands and their metal complexes. A single peak is typically observed for this compound in the ³¹P NMR spectrum, and its chemical shift is highly indicative of the electronic environment around the phosphorus atom. Upon coordination to a metal center, a significant change in the ³¹P chemical shift occurs, providing direct evidence of complex formation. The magnitude of this coordination shift can offer insights into the nature of the metal-phosphorus bond.
| Nucleus | Typical Chemical Shift Range (ppm) | Key Information Provided |
|---|---|---|
| ¹H | ~1.0-1.5 (Methyl), ~2.0-3.0 (Ring CH/CH₂), ~7.0-8.0 (Phenyl) | Proton environment, stereochemistry through coupling constants |
| ¹³C | ~15-25 (Methyl), ~30-50 (Ring C), ~125-140 (Phenyl) | Carbon framework, number of unique carbon atoms |
| ³¹P | Varies (Free Ligand vs. Complex) | Electronic environment of phosphorus, confirmation of metal coordination |
X-ray Crystallography for Solid-State Structure Determination of Ligands and Metal Complexes
This technique is crucial for unambiguously establishing the stereochemistry (e.g., cis or trans configuration of the methyl groups) and for characterizing the coordination geometry of metal complexes. The solid-state structure reveals how the phospholane ligand binds to the metal center and the arrangement of other ligands in the coordination sphere. researchgate.net
| Parameter | Information Obtained | Significance |
|---|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit | Fundamental crystallographic data for the compound |
| Bond Lengths (e.g., P-C, P-Ph, M-P) | The distances between bonded atoms | Insight into bond strength and order |
| Bond Angles (e.g., C-P-C, Ph-P-C) | The angles between adjacent bonds | Defines the local geometry around an atom |
| Torsion Angles | The dihedral angles between four connected atoms | Describes the conformation of the phospholane ring |
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, mass spectrometry confirms the expected molecular weight, thereby verifying its elemental composition. researchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence. The fragmentation pattern observed in the mass spectrum can also offer structural information, as the molecule breaks apart in a predictable manner.
| Technique | Information Provided | Application to this compound |
|---|---|---|
| Electron Ionization (EI) | Molecular ion peak and fragmentation pattern | Confirmation of molecular weight and structural fragments |
| Electrospray Ionization (ESI) | Molecular ion of polar compounds, often for metal complexes | Characterization of charged metal complexes in solution |
| High-Resolution Mass Spectrometry (HRMS) | Highly accurate mass measurement | Unambiguous determination of the molecular formula |
Spectroscopic Methods for Complex Characterization (e.g., IR)
Infrared (IR) spectroscopy is a widely used technique for the characterization of functional groups within a molecule. researchgate.net In the context of this compound and its metal complexes, IR spectroscopy can provide valuable information. The IR spectrum of the free ligand will exhibit characteristic absorption bands for the C-H stretching and bending vibrations of the alkyl and phenyl groups, as well as vibrations associated with the phospholane ring. researchgate.net
Upon coordination to a metal, changes in the IR spectrum can be observed. While the vibrations of the phospholane ligand itself may only be subtly affected, the IR spectra of metal complexes containing other ligands, such as carbon monoxide (CO), can be very informative. The stretching frequency of the CO ligand is highly sensitive to the electronic properties of the metal center, which are in turn influenced by the donor strength of the phospholane ligand.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |
|---|---|---|
| Aliphatic C-H Stretch | 2850-3000 | Presence of methyl and methylene groups |
| Aromatic C-H Stretch | 3000-3100 | Presence of the phenyl group |
| C=C Ring Stretch (Phenyl) | 1400-1600 | Confirmation of the aromatic ring |
| Metal-Ligand Vibrations (e.g., M-CO) | Varies (e.g., 1800-2100 for CO) | Probing the electronic properties of the metal center |
Future Directions and Emerging Research Opportunities
Design of Novel Phospholane (B1222863) Ligand Architectures
The foundational structure of 2,5-Dimethyl-1-phenylphospholane serves as a versatile scaffold for the design of new and sophisticated ligand architectures. Future research is poised to move beyond simple modifications, exploring complex three-dimensional structures to enhance catalytic performance.
One promising avenue lies in the synthesis of C2-symmetric bis(phospholane) and C3-symmetric tris(phospholane) ligands . capes.gov.br The modularity of the synthesis, often starting from chiral 1,4-diol intermediates, allows for the systematic variation of both the phospholane substituents and the backbone connecting the phosphorus centers. nih.gov This modular approach facilitates the fine-tuning of steric and electronic properties to match the specific demands of a catalytic reaction.
Furthermore, the concept of P-chirogenic phosphine (B1218219) ligands , where the phosphorus atom itself is a stereocenter, is a key area for advancement. nih.govtcichemicals.com The design of ligands incorporating two phospholane rings can lead to the formation of highly rigid, fused five-membered ring systems upon coordination to a metal center. nih.gov This rigidity is crucial for creating a well-defined and effective asymmetric environment around the metal, which can significantly enhance enantioselectivity. nih.gov The development of P-chiral ligands based on novel structural motifs, such as the 2,3-dihydrobenzo[d] capes.gov.brst-andrews.ac.ukoxaphosphole framework, highlights the ongoing quest for ligands that are not only efficient and practical but also operationally simple, for instance, being air-stable solids. acs.org
The exploration of ligands with advanced electronic and steric properties is another critical frontier. By strategically introducing different functional groups on the phenyl ring or by modifying the methyl groups on the phospholane ring, researchers can create a library of ligands with a wide range of characteristics. prochemonline.com This will enable a more rational approach to ligand selection for specific catalytic applications.
Exploration of New Catalytic Reactions and Substrate Scopes
While this compound and its derivatives have demonstrated remarkable success in established reactions like asymmetric hydrogenation, significant opportunities exist to expand their application to a broader range of catalytic transformations and substrate classes.
The field of asymmetric hydrogenation continues to be a fertile ground for research, with a focus on expanding the substrate scope to include more challenging and functionally diverse molecules. capes.gov.brnih.gov Rhodium complexes bearing modular bis(phospholane) ligands have shown high efficiency in the enantioselective hydrogenation of substrates to produce compounds with C-N, C-O, and C-C stereogenic centers. nih.gov
Beyond hydrogenation, the application of these ligands in other catalytic reactions is a key growth area. For instance, rhodium catalysts derived from phospholane-phosphite ligands have been shown to be highly effective in enantioselective conjugate addition reactions. st-andrews.ac.uk A notable finding is that modifications to the phospholane unit, such as introducing bulkier substituents, can lead to higher enantioselectivity in model reactions. st-andrews.ac.uk
Hydroformylation represents another promising frontier. The use of 2,5-disubstituted phospholane ligands in rhodium-catalyzed asymmetric hydroformylation of olefins has yielded high regioselectivity and enantioselectivity. acs.org Future work will likely focus on expanding the substrate scope to include unactivated terminal olefins and developing more robust catalysts that can operate under milder conditions. The development of syngas-free hydroformylation protocols using alternative carbonyl sources is also an active area of investigation. acs.org
Moreover, the versatility of phosphine catalysis opens doors to a wide array of other transformations. Nucleophilic phosphine catalysis, for example, can be employed for the activation of alkenes, allenes, and alkynes, leading to the formation of complex cyclic scaffolds. acs.org Exploring the potential of this compound-based ligands in these and other emerging catalytic reactions, such as C-H activation and cross-coupling reactions, will undoubtedly be a major focus of future research.
| Reaction Type | Catalyst System (Example) | Substrate Class (Example) | Key Findings |
| Asymmetric Hydrogenation | Rhodium complexes with bis(phospholane) ligands | Alkenes with C=N, C=O, C=C bonds | Production of chiral compounds with C-N, C-O, and C-C stereocenters. nih.gov |
| Enantioselective Conjugate Addition | Rhodium catalysts with phospholane-phosphite ligands | α,β-Unsaturated compounds | Bulkier phospholane units can enhance enantioselectivity. st-andrews.ac.uk |
| Asymmetric Hydroformylation | Rhodium catalysts with 2,5-disubstituted phospholane ligands | Olefins | High regioselectivity and enantioselectivity. acs.org |
| Nucleophilic Phosphine Catalysis | Phosphine ligands | Alkenes, allenes, alkynes | Formation of complex cyclic structures. acs.org |
Computational Design and Prediction of Ligand Performance
The integration of computational chemistry has become an indispensable tool in the rational design and optimization of catalysts. For phospholane ligands, computational methods offer a powerful approach to predict their performance and to guide the synthesis of new, more effective derivatives.
Ligand-Based Drug Design (LBDD) principles can be adapted for catalyst design. st-andrews.ac.uk By analyzing the structure-activity relationships of a series of phospholane ligands, quantitative structure-activity relationship (QSAR) models can be developed. These models can then be used to predict the catalytic activity and enantioselectivity of new, unsynthesized ligand structures. A crucial aspect of these computational models is the accurate representation of the ligand's conformational flexibility and the use of appropriate force fields in molecular mechanics (MM) calculations. st-andrews.ac.uk
Density Functional Theory (DFT) calculations have proven to be particularly valuable for elucidating reaction mechanisms and understanding the origins of selectivity. acs.org For example, DFT studies on rhodium-catalyzed hydroformylation with phospholane-phosphite ligands have helped to understand how the ligand backbone influences catalyst stability and selectivity. acs.org These insights are critical for the rational design of improved catalysts.
The concept of ligand efficiency (LE) , which relates the binding affinity of a ligand to its size, is another computational metric that can be adapted for catalyst development. nih.govresearchgate.net By optimizing for high ligand efficiency, researchers can design smaller, more atom-economical ligands that still exhibit high catalytic performance.
Future research in this area will likely focus on the development of more accurate and predictive computational models. This will involve the use of advanced machine learning algorithms to analyze large datasets of catalytic data and the development of multi-scale modeling approaches that can bridge the gap between molecular-level simulations and macroscopic reaction kinetics.
Development of Robust and Recyclable Catalytic Systems
The practical application of homogeneous catalysts, including those based on this compound, is often hampered by the difficulty of separating the catalyst from the reaction products. Therefore, the development of robust and recyclable catalytic systems is a critical area of future research.
One of the most promising strategies is the immobilization of the phospholane ligand onto a solid support. core.ac.ukresearchgate.net This can be achieved by anchoring the ligand to materials such as silica, alumina, or polymers. The resulting heterogeneous catalyst can be easily separated from the reaction mixture by filtration and reused in subsequent reaction cycles. The challenge lies in ensuring that the immobilization process does not negatively impact the catalyst's activity and selectivity, and that the ligand does not leach from the support during the reaction.
Biphasic catalysis offers another elegant solution to the recycling problem. researchgate.net In this approach, the catalyst is dissolved in a solvent phase that is immiscible with the product phase. After the reaction is complete, the two phases can be easily separated, allowing for the recovery and reuse of the catalyst. The use of aqueous phases or ionic liquids as the catalyst-containing phase has been explored for this purpose. researchgate.net
Furthermore, developing strategies for the catalytic cycling of the phosphorus species itself is a key goal for creating more atom-economical and environmentally friendly processes. acs.org This involves designing catalytic cycles where the phosphine ligand is regenerated in its active form after participating in the reaction, thus avoiding the generation of stoichiometric phosphine oxide waste.
Q & A
Q. What are the established synthetic routes for 2,5-Dimethyl-1-phenylphospholane, and how can its stereochemical purity be ensured?
Methodological Answer: this compound is synthesized from D-mannitol via multistep strategies involving protection/deprotection of hydroxyl groups. Key steps include:
- Phosphine introduction : Reaction of diols with phosphine precursors under anhydrous conditions.
- Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts to ensure (2S,5S) or (2R,5R) configurations.
- Purification : Column chromatography (silica gel, dichloromethane/hexane eluent) and NMR validation (e.g., P NMR δ ~32–35 ppm for phospholane derivatives) .
Q. How does ambient storage affect the stability of this compound, and what degradation products form?
Methodological Answer: Prolonged air exposure oxidizes the P–H bond to form phosphinic acid derivatives (e.g., PhPOOH). Stability protocols include:
Q. How do steric and electronic effects of this compound influence its performance as a ligand in rhodium-catalyzed diazo transformations?
Methodological Answer: The phospholane’s rigid bicyclic structure and electron-donating methyl groups enhance Rh(II) complex stability and selectivity:
- Steric effects : Methyl groups restrict ligand rotation, favoring specific diastereomers (e.g., 3:1 thermal vs. 1:9 photochemical diastereomer ratios in Rh(OCR)[PC*]) .
- Electronic effects : Increased electron density at P improves oxidative addition rates.
Experimental Design : - Compare catalytic activity of Rh complexes with/without methyl substituents using kinetic studies (e.g., TOF measurements).
- Analyze stereoselectivity via P NMR and X-ray crystallography .
Q. What competing pathways dominate during the oxidation of this compound, and how can they be controlled for synthetic applications?
Methodological Answer: Oxidation pathways include:
P–H → P–OOH : Autoxidation under ambient conditions.
Ring-opening : Acidic or thermal conditions cleave the phospholane ring.
Control Strategies :
Q. How can computational modeling predict the stereoelectronic properties of this compound for ligand design?
Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can:
Q. What strategies resolve contradictions in reported catalytic outcomes for phospholane-containing complexes?
Methodological Answer: Discrepancies arise from:
- Solvent effects : Polar solvents (e.g., CHCl) stabilize ionic intermediates vs. nonpolar toluene.
- Trace impurities : Residual moisture or oxygen alters reaction pathways.
Resolution Protocol : - Replicate experiments under strictly anhydrous/anaerobic conditions.
- Use high-purity solvents (HPLC-grade) and in situ IR to detect intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
